Acute Oral Toxicity: Ipsalazide LD₅₀ Profile Compared to In-Class Analogs
Ipsalazide demonstrates low acute oral toxicity in rodent models, with a single oral dose of 4 g/kg in mice or 2 g/kg in rats resulting in no deaths or visible abnormalities within 7 days [1]. This toxicity profile is a direct consequence of replacing the sulfapyridine moiety of sulfasalazine with the nontoxic ABG carrier molecule [2]. While sulfasalazine is associated with dose-limiting side effects linked to sulfapyridine, ipsalazide's toxicity profile is comparable to that of balsalazide, which was also shown to have low oral toxicity and was not mutagenic in the Ames test [3].
| Evidence Dimension | Acute Oral Toxicity (Single Dose) |
|---|---|
| Target Compound Data | 4 g/kg (mice); 2 g/kg (rats) with no deaths or abnormalities |
| Comparator Or Baseline | Balsalazide: Low oral toxicity, not mutagenic in Ames test; Sulfasalazine: Dose-dependent adverse effects (sulfapyridine-related) |
| Quantified Difference | Ipsalazide and balsalazide show low toxicity; sulfasalazine carries higher risk of dose-limiting adverse effects |
| Conditions | Single oral dose administered to Swiss albino mice and Biorex Wistar rats; 7-day observation period |
Why This Matters
This quantitative toxicity data is critical for researchers selecting a 5-ASA prodrug with a favorable safety margin for long-term in vivo IBD studies, particularly when compared to sulfasalazine.
- [1] Chan RP, Pope DJ, Gilbert AP, Sacra PJ, Baron JH, Lennard-Jones JE. Studies of two novel sulfasalazine analogs, ipsalazide and balsalazide. Dig Dis Sci. 1983 Jul;28(7):609-15. View Source
- [2] Chan RP, Pope DJ, Gilbert AP, Sacra PJ, Baron JH, Lennard-Jones JE. Studies of two novel sulfasalazine analogs, ipsalazide and balsalazide. Dig Dis Sci. 1983 Jul;28(7):609-15. View Source
- [3] Chan RP, Pope DJ, Gilbert AP, Sacra PJ, Baron JH, Lennard-Jones JE. Studies of two novel sulfasalazine analogs, ipsalazide and balsalazide. Dig Dis Sci. 1983 Jul;28(7):609-15. View Source
